色满-3-羧酸

描述

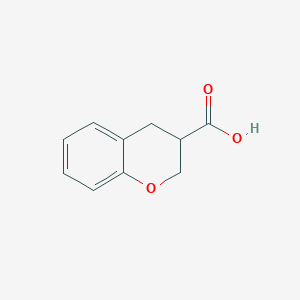

3-Chromanecarboxylic acid is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.

The exact mass of the compound 3-Chromanecarboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Chromanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chromanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

功能化和环化反应

色满-3-羧酸可以很容易地参与 C3- 和 C4- 功能化以及环化反应 . 羧基作为导向基团增强了香豆素作为亲双烯体的反应活性,这促进了这些支架参与各种杂环的合成 .

交叉偶联方法

这种化合物在交叉偶联方法领域引起了化学家的广泛关注,因为它可以提供功能化结构 .

生物学和药理性质

色满-3-羧酸骨架已引起广泛关注,因为它们在天然产物中含量丰富,并表现出相当大的生物学和药理性质,如抗 HIV、抗癌、抗氧化、抗炎、抗真菌、抗菌和抗凝血 .

荧光探针

色满-3-羧酸结构的荧光染料用作不同生物系统中的荧光探针 .

脱羧功能化

色满-3-羧酸在 C3- 或 C4- 位点的脱羧功能化,如芳基化、杂芳基化、烷基化、苄基化、烯基化、酰化和三氟甲基硫醚化,在有机合成中具有相当大的用途 .

环合反应

色满-3-羧酸与各种有机化合物的环合也可以发生,以提供多环产物 .

对映选择性脱羧(3+2)环加成

在布朗斯台德碱催化下,偶氮甲基内酰胺与色满-3-羧酸的方便的 (3+2) 环合反应,通过不对称、分子间和脱羧 (3+2) 环化反应,以高产率和良好的立体选择性生成高度功能化的产物 .

Rho 相关蛋白激酶 (ROCK) 抑制剂

作用机制

Target of Action

Chroman-3-carboxylic acid, also known as chromane-3-carboxylic acid or 3-Chromanecarboxylic acid, is a compound that has been found to interact with various targetsFor instance, some derivatives have demonstrated anticancer activity , inhibition of interleukin 5 , monoamine oxidase inhibition , and affinity for adenosine receptors A2B .

Mode of Action

For example, some derivatives inhibit the activity of interleukin 5, a cytokine involved in the maturation and activation of eosinophils . Other derivatives inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters .

Biochemical Pathways

Chroman-3-carboxylic acid and its derivatives may affect various biochemical pathways. For instance, by inhibiting interleukin 5, some derivatives may impact the inflammatory response . Similarly, by inhibiting monoamine oxidase, other derivatives may affect neurotransmitter levels and thus influence neural signaling .

Pharmacokinetics

It’s worth noting that the compound’s solubility in water, which is influenced by the presence of hydroxyl and carboxyl groups in the molecule, could potentially impact its bioavailability .

Result of Action

For instance, some derivatives have demonstrated anticancer activity , while others have shown anti-inflammatory effects .

Action Environment

The action, efficacy, and stability of chroman-3-carboxylic acid can be influenced by various environmental factors. For instance, the compound’s solubility in water could potentially impact its distribution within the body and its interaction with its targets . .

生物活性

3-Chromanecarboxylic acid, a derivative of chroman, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is structurally related to chromones and has been studied for its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.

Chemical Structure

The chemical structure of 3-chromanecarboxylic acid is characterized by a chromane ring with a carboxylic acid functional group at the third position. This configuration is crucial for its biological activity, influencing interactions with various biological targets.

1. Inhibition of Monoamine Oxidase (MAO)

Research indicates that 3-chromanecarboxylic acid exhibits selective inhibition of human monoamine oxidase B (hMAO-B). A study demonstrated that this compound has a high degree of selectivity for hMAO-B over hMAO-A, making it a potential candidate for treating neurodegenerative diseases such as Parkinson's disease . The IC50 value for hMAO-B inhibition was significantly lower compared to hMAO-A, highlighting its specificity.

2. Cytotoxicity Against Cancer Cells

3-Chromanecarboxylic acid and its derivatives have been evaluated for cytotoxic effects against various cancer cell lines, including HL-60 (human promyelocytic leukemia), MOLT-4 (human T-lymphoblastic leukemia), and MCF-7 (breast cancer). A study reported moderate cytotoxic activity, with some derivatives showing IC50 values as low as 24.4 μM against MOLT-4 cells . The structure-activity relationship suggests that modifications to the chroman scaffold can enhance potency.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 3-Chromanecarboxylic Acid | HL-60 | 42.0 ± 2.7 |

| 3-Chromanecarboxylic Acid | MOLT-4 | 24.4 ± 2.6 |

| Derivative 11 | MCF-7 | Not specified |

3. Antiproliferative Effects

In addition to direct cytotoxicity, derivatives of 3-chromanecarboxylic acid have shown antiproliferative effects across various cancer types. The mechanism appears to involve the induction of apoptosis in cancer cells, which is critical for developing effective anticancer therapies .

4. Isoform Selective ROCK Inhibition

Recent studies have explored the potential of chroman derivatives as selective inhibitors of Rho-associated protein kinase (ROCK) isoforms. One derivative exhibited an IC50 value of 3 nM against ROCK2 with significant selectivity over ROCK1 . This selectivity is vital for minimizing side effects in therapeutic applications.

Case Studies

Several case studies have illustrated the efficacy of chroman derivatives in preclinical models:

- Case Study on Neuroprotection : A study investigated the neuroprotective effects of chroman derivatives in models of oxidative stress. Results showed that certain derivatives could reduce neuronal cell death, suggesting potential applications in neurodegenerative disease management.

- Cancer Treatment : In vitro studies demonstrated that treatment with specific chroman derivatives resulted in reduced tumor growth in xenograft models, supporting their role as potential anticancer agents.

属性

IUPAC Name |

3,4-dihydro-2H-chromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-4,8H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGAGZMGJJFSKQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383680 | |

| Record name | 3-Chromanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115822-57-6 | |

| Record name | 3-Chromanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | chroman-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: What makes Chroman-3-carboxylic acid derivatives interesting for pharmaceutical research?

A1: Chroman-3-carboxylic acid derivatives have shown potential as inhibitors of ROCK2, a protein involved in various cellular processes. Specifically, the research highlights (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as a potent and isoform-selective ROCK2 inhibitor []. This selectivity is important because it could lead to fewer side effects compared to drugs that inhibit multiple ROCK isoforms.

Q2: Are there any chemical reactions described in the research that utilize Chroman-3-carboxylic acid derivatives?

A2: Yes, one of the papers investigates the reaction of a specific derivative, 3-oxo-3H-benzo[f]chromene-2-carboxylic acid, with the Reformatskii reagent obtained from bromotetrahydrofuran-2-one []. This reaction explores the chemical reactivity of the carboxylic acid group within the Chroman-3-carboxylic acid scaffold. Further details on the reaction products and their potential applications would require access to the full research article.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。